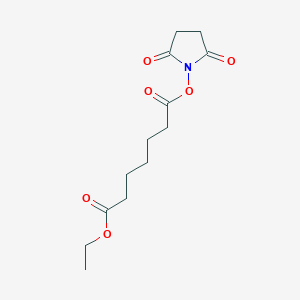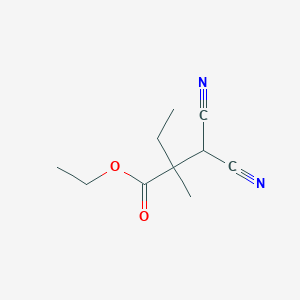
Heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester
Vue d'ensemble
Description
Heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester (HDPE-EE) is a synthetic compound that has been used in various research studies. It is a white solid with a molecular weight of 282.37 g/mol, and is soluble in water, alcohol, and other organic solvents. HDPE-EE has been found to have a variety of applications in scientific research, including as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a reactant in biochemistry.
Applications De Recherche Scientifique
Bioactivity and Compound Synthesis
Bioactive Esters from Portulaca oleracea L. : New esters including one structurally similar to heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester were isolated from Portulaca oleracea L. These compounds exhibited anticholinesterase effects, suggesting potential for neurological applications (Gu Yingying et al., 2021).
Electrochromic Materials : A study on hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester, a structurally related compound, indicates its use in the synthesis of electrochromic materials, which change color when a voltage is applied. This suggests potential applications in smart windows and electronic displays (P. Camurlu et al., 2004).
Pyrrolidine Derivatives Synthesis for Antimicrobial Activity : The synthesis of pyrrolidine derivatives that include structures akin to heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester has been studied, with the compounds showing antimicrobial activity (V. L. Gein et al., 2020).
Polymer Synthesis and Applications : Heptanedioic acid and its esters are used in studies for polymer production. For instance, Pseudomonas oleovorans utilized these substrates for poly(β-hydroxyalkanoate) production, indicating the role of these compounds in biopolymer synthesis (C. Scholz et al., 1994).
Chiral Pharmaceutical Intermediates : Biocatalytic processes utilizing compounds similar to heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester have been used for synthesizing chiral intermediates in pharmaceutical drug development (Ramesh N. Patel, 2008).
Propriétés
IUPAC Name |
7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6/c1-2-19-12(17)6-4-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSGPBCOICZYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanedioic acid 2,5-dioxopyrrolidin-1-yl ester ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-hydroxy-5-(methylsulfonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1409118.png)

![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)

![2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid](/img/structure/B1409127.png)


![Ethyl 6-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409132.png)

![6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride](/img/structure/B1409134.png)



![1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1409139.png)